REACTION_CXSMILES
|
Cl.N[C@@H]1[CH2:8][CH2:7][CH2:6][CH2:5][C@H:4]1[OH:9].C[Si](C)(C)[N-][Si](C)(C)C.[Na+].[C:20]([C:22]1[CH:27]=[CH:26][C:25](B(O)O)=[CH:24][CH:23]=1)#[N:21].IC1CCOCC1>C(O)(C)C.[Ni](I)I>[O:9]1[CH2:8][CH2:7][CH:6]([C:25]2[CH:26]=[CH:27][C:22]([C:20]#[N:21])=[CH:23][CH:24]=2)[CH2:5][CH2:4]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
IC1CCOCC1
|
Name
|
|
Quantity
|
90 mg
|
Type
|
reactant
|
Smiles
|
Cl.N[C@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
3.63 g
|
Type
|
reactant
|
Smiles
|
C[Si]([N-][Si](C)(C)C)(C)C.[Na+]
|
Name
|
|
Quantity
|
2.91 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
nickel(II) iodide
|
Quantity
|
186 mg
|
Type
|
catalyst
|
Smiles
|
[Ni](I)I
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at RT under an argon atmosphere for 5 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The suspension thus obtained
|
Type
|
STIRRING
|
Details
|
After the reaction mixture had been stirred at a temperature of 75° C. for 15 h
|
Duration
|
15 h
|
Type
|
TEMPERATURE
|
Details
|
it was cooled to RT
|
Type
|
FILTRATION
|
Details
|
substantially freed of inorganic salts with dichloromethane by filtration through approx. 50 g of silica gel
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by MPLC (silica gel, eluent: dichloromethane)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |